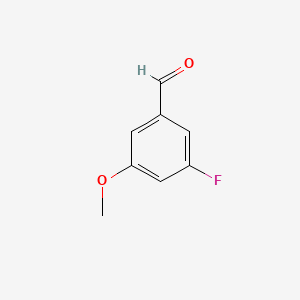

3-Fluoro-5-methoxybenzaldehyde

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-fluoro-5-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c1-11-8-3-6(5-10)2-7(9)4-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBKNUJGSSUDSSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70444937 | |

| Record name | 3-Fluoro-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

699016-24-5 | |

| Record name | 3-Fluoro-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-5-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3 Fluoro 5 Methoxybenzaldehyde

Established and Emerging Synthetic Routes to 3-Fluoro-5-methoxybenzaldehyde

The synthesis of this compound is not as widely documented as that of other isomers; however, logical synthetic pathways can be devised from readily available precursors.

Precursor-Based Synthesis and Reaction Optimization

A plausible and efficient route to this compound originates from 3,5-difluorobenzaldehyde (B1330607). The key transformation in this synthesis is a selective nucleophilic aromatic substitution (SNAr) of one of the fluorine atoms with a methoxy (B1213986) group. Aromatic rings are generally nucleophilic; however, the presence of electron-withdrawing groups, such as the aldehyde and fluorine atoms, renders the ring electrophilic and susceptible to nucleophilic attack.

The reaction proceeds via an addition-elimination mechanism. The methoxide (B1231860) ion (CH₃O⁻), a potent nucleophile, attacks the carbon atom bearing a fluorine atom, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed. The electron-withdrawing aldehyde group and the remaining fluorine atom help to delocalize and stabilize this negative charge. Subsequently, the fluoride (B91410) ion is eliminated, restoring the aromaticity of the ring and yielding the final product, this compound.

Optimization of this reaction would involve careful control of reaction conditions to favor mono-substitution and prevent the formation of the di-substituted product, 3,5-dimethoxybenzaldehyde (B42067). This can be achieved by using a stoichiometric amount of the nucleophile, such as sodium methoxide, and maintaining a controlled temperature. The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) being suitable for SNAr reactions.

Table 1: Plausible Precursor-Based Synthesis of this compound

| Precursor | Reagent | Product | Key Transformation |

|---|

Catalytic Approaches in this compound Synthesis

While a direct catalytic route for the synthesis of this compound is not prominently described, catalytic methods are employed in the synthesis of its precursors. For instance, the synthesis of 3,5-difluorobenzaldehyde can be achieved through the oxidation of 3,5-difluorotoluene. This process can be catalyzed by metal ion complexes of cobalt, molybdenum, and bromine, using an oxidant like hydrogen peroxide in an acetic acid solvent. Such methods offer mild reaction conditions and high efficiency.

Functional Group Reactivity of the Aldehyde Moiety

The aldehyde group in this compound is the primary site of its chemical reactivity, participating in a variety of transformations. The presence of the electron-withdrawing fluorine atom and the electron-donating methoxy group on the aromatic ring influences the electrophilicity of the carbonyl carbon, thereby affecting the rate and outcome of its reactions.

Oxidation and Reduction Reactions

Oxidation: The aldehyde functional group of this compound can be readily oxidized to the corresponding carboxylic acid, 3-fluoro-5-methoxybenzoic acid. This transformation can be achieved using a range of common oxidizing agents. For instance, potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) are effective for this purpose. The reaction involves the conversion of the aldehyde C-H bond to a C-O bond.

Reduction: Conversely, the aldehyde can be reduced to the corresponding primary alcohol, (3-fluoro-5-methoxyphenyl)methanol. This is typically accomplished using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon.

Table 2: Oxidation and Reduction of this compound

| Reaction Type | Reagent | Product |

|---|---|---|

| Oxidation | Potassium Permanganate (KMnO₄) | 3-Fluoro-5-methoxybenzoic acid |

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde group in this compound is electrophilic and is thus susceptible to attack by nucleophiles. In a nucleophilic addition reaction, the nucleophile forms a new single bond with the carbonyl carbon, and the pi bond of the carbonyl group is broken, with the electrons moving to the oxygen atom to form an alkoxide intermediate. This intermediate is then typically protonated to yield an alcohol. The reactivity of the aldehyde in these reactions is enhanced by the electron-withdrawing effect of the fluorine atom, which increases the partial positive charge on the carbonyl carbon. Conversely, the electron-donating methoxy group can slightly diminish this effect.

Condensation Reactions (e.g., Schiff Base Formation, Knoevenagel, Aldol (B89426), Wittig Type)

Condensation reactions are a cornerstone of organic synthesis, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds. The aldehyde functionality of this compound is a key participant in these transformations.

Schiff Base Formation: this compound can react with primary amines in a condensation reaction to form Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine). nih.gov This reaction is typically catalyzed by an acid and involves the initial formation of a carbinolamine intermediate, which then dehydrates to form the imine. nih.gov The electronic nature of the substituents on the benzaldehyde (B42025) can influence the reaction rate.

Knoevenagel Condensation: The Knoevenagel condensation is a reaction between a carbonyl compound and a compound with an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base. acs.orgresearchgate.net this compound can undergo this reaction with reagents like malonic acid or ethyl acetoacetate (B1235776) to form α,β-unsaturated products. acs.orgresearchgate.net The reaction proceeds via a nucleophilic addition followed by a dehydration step. acs.orgresearchgate.net Various catalysts, including amines and their salts, can be employed. acs.orgresearchgate.net

Aldol Condensation: While aldehydes that have alpha-hydrogens can undergo self-condensation, this compound, lacking alpha-hydrogens, can participate in crossed Aldol condensations with other enolizable carbonyl compounds. This reaction, typically base-catalyzed, involves the formation of a β-hydroxy carbonyl compound, which may then dehydrate.

Wittig Reaction: The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and a phosphonium (B103445) ylide (Wittig reagent). acs.orgresearchgate.netmdpi.com this compound can be converted to a variety of substituted alkenes using this reaction. acs.orgresearchgate.netmdpi.com The stereochemical outcome of the Wittig reaction (the E/Z ratio of the resulting alkene) is influenced by the nature of the substituents on both the aldehyde and the ylide, as well as the reaction conditions. elsevierpure.com

Table 3: Condensation Reactions of this compound

| Reaction | Reactant | Product Type |

|---|---|---|

| Schiff Base Formation | Primary Amine | Imine (Schiff Base) |

| Knoevenagel Condensation | Active Methylene Compound | α,β-Unsaturated Compound |

Reactivity of the Fluorinated Aromatic Ring

The presence of both electron-donating (methoxy) and electron-withdrawing (fluoro, aldehyde) groups on the benzene (B151609) ring imparts a complex reactivity profile, enabling a range of chemical transformations.

Nucleophilic aromatic substitution (SNAr) is a key reaction for fluoroaromatic compounds, particularly when the fluorine atom is positioned ortho or para to a strong electron-withdrawing group. In this compound, the aldehyde group (-CHO) acts as a powerful electron-withdrawing substituent, activating the ring for nucleophilic attack. The fluorine atom, being highly electronegative, can serve as an effective leaving group.

The mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. core.ac.uk The negative charge in this complex is delocalized onto the electron-withdrawing aldehyde group, which stabilizes the intermediate. Subsequent elimination of the fluoride ion restores the aromaticity and yields the substituted product. chemistrysteps.com Studies on similarly activated systems, such as 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, have demonstrated that the fluorine atom is readily displaced by various oxygen, sulfur, and nitrogen nucleophiles. beilstein-journals.orgnih.gov The efficiency of SNAr reactions is often enhanced in the presence of multiple electron-withdrawing groups and is a common strategy in the synthesis of complex fluorine-containing molecules. acgpubs.org

Table 1: Potential Nucleophilic Aromatic Substitution (SNAr) Reactions

| Nucleophile (Nu⁻) | Reagent Example | Potential Product |

|---|---|---|

| Alkoxide | Sodium Methoxide (NaOMe) | 3,5-Dimethoxybenzaldehyde |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 3-Methoxy-5-(phenylthio)benzaldehyde |

| Amine | Ammonia (NH₃) | 3-Amino-5-methoxybenzaldehyde |

| Azide | Sodium Azide (NaN₃) | 3-Azido-5-methoxybenzaldehyde |

Electrophilic aromatic substitution (EAS) on the this compound ring is governed by the competing directing effects of the substituents.

Methoxy Group (-OCH₃): A strong activating, ortho, para-directing group. It directs incoming electrophiles to positions 2, 4, and 6.

Fluoro Group (-F): A deactivating, ortho, para-directing group. It directs to positions 2, 4, and 6.

Aldehyde Group (-CHO): A strong deactivating, meta-directing group. It directs to positions 3 and 5, which are already substituted.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Electrophile | Major Product(s) |

|---|---|---|

| Bromination | Br₂ / FeBr₃ | 2-Bromo-3-fluoro-5-methoxybenzaldehyde and/or 4-Bromo-3-fluoro-5-methoxybenzaldehyde |

| Nitration | HNO₃ / H₂SO₄ | 3-Fluoro-5-methoxy-2-nitrobenzaldehyde and/or 3-Fluoro-5-methoxy-4-nitrobenzaldehyde |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Generally unfavorable due to deactivation by the aldehyde group. wikipedia.orgmasterorganicchemistry.com |

While the C-F bond in this compound is generally robust, metal-catalyzed cross-coupling reactions are typically performed on aryl halides (Br, I) or triflates. Therefore, to utilize this compound in such reactions, it must first be functionalized, for example, through electrophilic halogenation as described above, to introduce a more suitable leaving group like bromine. The resulting halogenated derivative can then serve as a versatile substrate for various palladium-catalyzed C-C and C-N bond-forming reactions.

Suzuki-Miyaura Coupling: This reaction couples an organoboron species with an organohalide. wikipedia.org A brominated derivative of this compound could react with various boronic acids to form biaryl compounds or introduce alkyl or vinyl groups. libretexts.orgorganic-chemistry.orgfishersci.dk

Buchwald-Hartwig Amination: This method is used to form carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.orgepa.gov It would allow for the introduction of primary or secondary amines onto the aromatic ring of a halogenated this compound derivative. jk-sci.comlibretexts.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It could be used to introduce alkynyl moieties onto a halogenated version of the title compound. libretexts.org

Table 3: Applicability of Cross-Coupling Reactions on a Halogenated Derivative

| Reaction Name | Coupling Partner | Bond Formed | Potential Product Structure |

|---|---|---|---|

| Suzuki Coupling | R-B(OH)₂ | C-C | Aryl, vinyl, or alkyl substituted derivative |

| Buchwald-Hartwig Amination | R₂NH | C-N | Aryl amine derivative |

| Sonogashira Coupling | R-C≡CH | C-C (sp²-sp) | Aryl alkyne derivative |

Transformations Involving the Methoxy Substituent

The methoxy group offers a site for chemical modification, primarily through cleavage of the ether bond.

The cleavage of the methyl ether in this compound to yield the corresponding phenol (B47542), 3-Fluoro-5-hydroxybenzaldehyde (B1339271), is a common and important transformation. This reaction unmasks a hydroxyl group that can be used for further functionalization. This conversion is typically achieved using strong protic acids or Lewis acids. A widely used method involves heating the compound with concentrated hydrobromic acid (HBr). chemicalbook.com Another effective reagent for ether cleavage is boron tribromide (BBr₃), which often allows the reaction to proceed under milder conditions.

Table 4: Common Reagents for Demethylation

| Reagent | Typical Conditions | Product |

|---|---|---|

| Hydrobromic Acid (HBr) | Heating in 48% aqueous HBr | 3-Fluoro-5-hydroxybenzaldehyde |

| Boron Tribromide (BBr₃) | Dichloromethane (CH₂Cl₂), often at low temperature | 3-Fluoro-5-hydroxybenzaldehyde |

While direct modification of the ethereal linkage is limited, the primary strategy involves a two-step sequence: demethylation followed by the formation of a new ether. After converting the methoxy group to a hydroxyl group as described in section 2.4.1, the resulting 3-fluoro-5-hydroxybenzaldehyde can be used as a substrate in various etherification reactions.

The most common method is the Williamson ether synthesis, where the phenol is first deprotonated with a base (e.g., sodium hydride, potassium carbonate) to form a phenoxide ion. This nucleophilic phenoxide then displaces a halide from an alkyl halide to form a new ether. This approach allows for the introduction of a wide variety of alkyl or substituted alkyl groups, significantly expanding the molecular diversity accessible from the parent compound. evitachem.com

Chemo-, Regio-, and Stereoselectivity in Reactions of this compound

The reactivity of this compound is intricately governed by the electronic and steric influences of its constituent functional groups: the aldehyde, the fluorine atom, and the methoxy group. These substituents dictate the selectivity of various chemical transformations, influencing where and how a reaction occurs on the molecule. This section delves into the chemo-, regio-, and stereoselectivity observed in reactions involving this specific benzaldehyde derivative, drawing upon established principles of organic chemistry to understand its behavior.

Chemoselectivity

Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another within the same molecule. In this compound, the primary sites for chemical reaction are the aldehyde group and the aromatic ring.

The aldehyde group, being a strong electrophile, is the most reactive site for nucleophilic attack. Reactions such as reduction, oxidation, and additions of organometallic reagents typically occur with high chemoselectivity at the carbonyl carbon. For instance, reducing agents like sodium borohydride will selectively reduce the aldehyde to an alcohol without affecting the aromatic ring or its substituents.

Conversely, reactions targeting the aromatic ring, such as electrophilic aromatic substitution, require conditions that can overcome the deactivating effect of the aldehyde group. The fluorine and methoxy groups, with their opposing electronic effects, further modulate the reactivity of the ring, creating a nuanced landscape for chemoselective transformations.

Regioselectivity

Regioselectivity pertains to the preferential formation of one constitutional isomer over another in a chemical reaction. In the context of this compound, this is most relevant in reactions occurring on the aromatic ring, such as electrophilic or nucleophilic aromatic substitution.

The directing effects of the substituents on the benzene ring are paramount in determining the regiochemical outcome of these reactions. The methoxy group is an ortho-, para-director due to its electron-donating resonance effect. The fluorine atom, while deactivating due to its inductive effect, is also an ortho-, para-director. The aldehyde group, being a meta-director, deactivates the ring towards electrophilic attack.

The interplay of these directing effects determines the position of substitution. For electrophilic aromatic substitution, the positions ortho and para to the methoxy and fluorine groups, and meta to the aldehyde group, are the potential sites of reaction. The precise outcome will depend on the specific reaction conditions and the nature of the electrophile.

In nucleophilic aromatic substitution, the fluorine atom can act as a leaving group, particularly if the ring is further activated by electron-withdrawing groups or under specific reaction conditions. The position of the incoming nucleophile would be at the carbon atom bearing the fluorine.

Stereoselectivity

Stereoselectivity is the preferential formation of one stereoisomer over another. For this compound, this is primarily observed in nucleophilic addition reactions to the aldehyde group, which can lead to the formation of a new chiral center.

The addition of a nucleophile to the prochiral carbonyl carbon of the aldehyde can result in the formation of a racemic mixture of enantiomers unless a chiral reagent or catalyst is employed. The use of chiral reducing agents, for example, can lead to the enantioselective synthesis of the corresponding alcohol. Similarly, asymmetric aldol reactions or the addition of chiral organometallic reagents can produce products with high diastereomeric or enantiomeric excess.

The steric and electronic properties of the 3-fluoro and 5-methoxy substituents can influence the facial selectivity of the nucleophilic attack on the carbonyl group, although this effect is generally less pronounced than the influence of a chiral catalyst or reagent.

The following table summarizes the expected selectivity in various reactions of this compound based on the directing effects of its substituents.

| Reaction Type | Expected Selectivity | Controlling Factors | Potential Products |

|---|---|---|---|

| Nucleophilic Addition to Carbonyl | High Chemoselectivity | Electrophilicity of the aldehyde carbon | Corresponding alcohol, cyanohydrin, etc. |

| Electrophilic Aromatic Substitution | Regioselective | Directing effects of F, OMe, and CHO groups | Substituted this compound derivatives |

| Nucleophilic Aromatic Substitution | Regioselective | Position of the fluorine atom | Replacement of the fluorine atom by the nucleophile |

| Asymmetric Reduction of Carbonyl | Stereoselective (Enantioselective) | Use of chiral reducing agents or catalysts | Chiral secondary alcohol |

| Asymmetric Nucleophilic Addition | Stereoselective (Diastereo- or Enantioselective) | Use of chiral nucleophiles or catalysts | Chiral addition products |

Advanced Spectroscopic and Structural Elucidation Studies of 3 Fluoro 5 Methoxybenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For 3-Fluoro-5-methoxybenzaldehyde, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of its molecular structure.

Proton (¹H) and Carbon (¹³C) NMR Characterization

The ¹H NMR spectrum of this compound reveals distinct signals for each type of proton in the molecule. The aldehydic proton (-CHO) is the most deshielded, typically appearing as a singlet around 9.9 ppm. The methoxy (B1213986) group (-OCH₃) protons also appear as a singlet, usually in the range of 3.8-3.9 ppm. The aromatic protons show more complex splitting patterns due to coupling with each other and with the fluorine atom.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the aldehyde group is highly deshielded and appears around 191-193 ppm. The carbon atoms attached to the electronegative fluorine and oxygen atoms also show characteristic downfield shifts. The methoxy carbon signal is typically found around 56 ppm. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the fluoro and methoxy substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CHO | ~9.9 (s) | ~192 |

| Ar-H2 | ~7.3 (m) | ~110 (d, JCF) |

| Ar-H4 | ~7.1 (m) | ~119 (d, JCF) |

| Ar-H6 | ~7.4 (m) | ~115 (d, JCF) |

| OCH₃ | ~3.9 (s) | ~56 |

| Ar-C1 | - | ~138 (d, JCF) |

| Ar-C3 | - | ~164 (d, ¹JCF) |

Note: 's' denotes singlet, 'd' denotes doublet, 'm' denotes multiplet. JCF represents the coupling constant between carbon and fluorine.

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Analysis

¹⁹F NMR is a highly sensitive technique for probing the local environment of fluorine atoms. huji.ac.il For this compound, the ¹⁹F NMR spectrum would show a single resonance, as there is only one fluorine atom. The chemical shift of this signal is sensitive to the electronic effects of the substituents on the aromatic ring. For aryl fluorides, the chemical shifts typically appear in the range of -100 to -130 ppm relative to CFCl₃. The presence of the electron-donating methoxy group and the electron-withdrawing aldehyde group will influence the precise chemical shift. For comparison, the ¹⁹F chemical shift of 4-fluorobenzaldehyde (B137897) is reported to be -102.4 ppm. rsc.org

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Analysis

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between adjacent protons. For this compound, cross-peaks would be expected between the aromatic protons, confirming their positions relative to each other on the benzene (B151609) ring.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached. For instance, it would show a correlation between the aldehydic proton and the carbonyl carbon, the methoxy protons and the methoxy carbon, and each aromatic proton with its corresponding aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds). This is particularly useful for connecting the different functional groups. Key expected correlations for this compound would include:

The aldehydic proton to the aromatic carbons C1, C2, and C6.

The methoxy protons to the aromatic carbon C5.

The aromatic protons to neighboring carbon atoms, further confirming the substitution pattern.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups within a molecule by probing their vibrational modes. researchgate.net For this compound, these techniques can confirm the presence of the aldehyde, ether, and fluoro-aromatic moieties. A study on the related compound 3-fluoro-4-methoxybenzaldehyde (B1294953) provides insight into the expected vibrational frequencies. documentsdelivered.comresearchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde (-CHO) | C=O Stretch | 1700 - 1720 |

| Aldehyde (-CHO) | C-H Stretch | 2820 - 2850 and 2720 - 2750 |

| Aromatic Ring | C=C Stretch | 1580 - 1600 and 1450 - 1500 |

| Ether (-OCH₃) | C-O Asymmetric Stretch | 1230 - 1270 |

| Ether (-OCH₃) | C-O Symmetric Stretch | 1020 - 1075 |

| Fluoroaromatic | C-F Stretch | 1100 - 1300 |

The precise positions of these bands can be influenced by the electronic interplay between the substituents on the aromatic ring.

Electronic Absorption and Emission Spectroscopy (UV-Vis) for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Aromatic aldehydes like this compound typically exhibit two main absorption bands. The more intense band, usually found at shorter wavelengths (around 250-280 nm), is attributed to the π → π* transition of the aromatic system conjugated with the carbonyl group. A weaker band, appearing at longer wavelengths (around 300-330 nm), corresponds to the n → π* transition of the carbonyl group. The UV spectrum of the structurally similar 3,5-dimethoxybenzaldehyde (B42067) shows absorption maxima that can serve as a reference. nist.gov The exact positions of these absorption maxima for this compound will be modulated by the electronic effects of the fluorine and methoxy substituents.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. The calculated exact mass for this compound (C₈H₇FO₂) is 154.0430 Da. nih.gov

In addition to accurate mass, mass spectrometry provides information about the molecule's fragmentation pattern, which can aid in structural confirmation. A plausible fragmentation pathway for this compound under electron ionization would likely involve the following key steps:

Formation of the molecular ion (M⁺•) at m/z = 154.

Loss of a hydrogen radical (H•) from the aldehyde group to form a stable acylium ion [M-H]⁺ at m/z = 153.

Loss of the formyl radical (•CHO) to give a fluoromethoxybenzene radical cation at m/z = 125.

Subsequent loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO), leading to further fragmentation.

Analysis of the fragmentation of related compounds like 4-hydroxy-3-methoxybenzaldehyde supports these proposed pathways. researchgate.net

X-ray Crystallography for Solid-State Molecular Geometry and Packing

A study on a series of substituted benzaldehydes reveals that the supramolecular networks are often governed by a variety of intermolecular interactions. These include weak C–H⋯O hydrogen bonds, C–H⋯π interactions, π–π stacking, and halogen bonding. The carbonyl group is a key player in forming diverse synthons through intermolecular C–H⋯O hydrogen bonds.

To illustrate the typical crystallographic parameters obtained for such compounds, the following table presents data from a study on six multi-substituted benzaldehyde (B42025) derivatives.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) |

| Derivative 1 | Monoclinic | P2₁/n | 10.1234(5) | 7.8901(4) | 12.4567(6) | 109.876(2) | 935.43(8) |

| Derivative 2 | Orthorhombic | Pca2₁ | 15.6789(7) | 6.5432(3) | 18.9012(9) | 90 | 1938.7(2) |

| Derivative 3 | Monoclinic | C2/c | 20.3456(9) | 5.1234(2) | 22.7890(1) | 115.432(3) | 2145.6(3) |

| Derivative 4 | Monoclinic | C2/c | 20.4567(8) | 5.2345(2) | 22.8901(9) | 115.543(2) | 2189.7(3) |

| Derivative 5 | Triclinic | P-1 | 6.7890(3) | 8.9012(4) | 10.1234(5) | 78.901(2) | 589.12(5) |

| Derivative 6 | Monoclinic | P2₁/c | 11.2345(6) | 9.8765(5) | 13.5678(7) | 101.234(3) | 1478.9(1) |

This table is interactive. Users can sort the data by clicking on the column headers.

The detailed analysis of these related structures provides a strong foundation for predicting the crystallographic characteristics of this compound, anticipating a rich network of intermolecular forces that dictate its solid-state architecture.

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Excess (if applicable to chiral derivatives)

Chiroptical spectroscopy encompasses techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), which are specifically sensitive to the differential interaction of chiral molecules with left- and right-circularly polarized light. saschirality.org These methods are instrumental in determining the stereochemistry of chiral compounds, including their absolute configuration and enantiomeric excess.

This compound itself is an achiral molecule and therefore does not exhibit chiroptical properties. However, if this compound were used as a precursor to synthesize chiral derivatives, for instance, through reactions at the aldehyde functionality that introduce a stereocenter, then chiroptical spectroscopy would become a critical tool for the characterization of the resulting enantiomers.

A thorough review of the scientific literature reveals a lack of studies on chiral derivatives of this compound that employ chiroptical techniques. Consequently, there is no available data on the CD or ORD spectra for any such compounds. The synthesis and subsequent chiroptical analysis of chiral derivatives of this compound represent an unexplored area of research that could provide valuable insights into the stereochemical and electronic properties of this class of compounds.

Computational and Theoretical Investigations of 3 Fluoro 5 Methoxybenzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule from first principles.

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 3-Fluoro-5-methoxybenzaldehyde, DFT calculations would typically be employed to determine properties such as optimized molecular geometry, electronic energy, and the distribution of electron density. These calculations help in understanding the molecule's stability and reactivity. Key molecular properties that can be calculated using DFT include dipole moment, polarizability, and molecular electrostatic potential (MEP), which indicates the regions of the molecule that are electron-rich or electron-poor.

Ab Initio Methods for High-Level Electronic Structure Determination

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory and Configuration Interaction), can provide highly accurate determinations of the electronic structure of this compound. While computationally more intensive than DFT, ab initio calculations are valuable for benchmarking the results of other methods and for obtaining precise values for electronic energies and molecular orbitals.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Theoretical calculations are instrumental in predicting spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. For this compound, computational methods can predict:

NMR Chemical Shifts: Theoretical calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. These predictions are valuable for assigning the signals in experimental NMR spectra.

Vibrational Frequencies: The infrared (IR) and Raman vibrational frequencies can be calculated to help in the interpretation of experimental vibrational spectra. Each calculated frequency corresponds to a specific vibrational mode of the molecule.

Below is a hypothetical data table illustrating the kind of results that would be obtained from such calculations for this compound.

| Parameter | Predicted Value |

| ¹H NMR Chemical Shift (ppm) | Data not available |

| ¹³C NMR Chemical Shift (ppm) | Data not available |

| ¹⁹F NMR Chemical Shift (ppm) | Data not available |

| Vibrational Frequencies (cm⁻¹) | Data not available |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations could be used to explore its conformational landscape, identifying the most stable conformations and the energy barriers between them. Furthermore, MD simulations can provide insights into the intermolecular interactions between molecules of this compound in a condensed phase, which is crucial for understanding its bulk properties.

Studies on Reaction Mechanisms and Transition States

Computational chemistry is a key tool for elucidating the mechanisms of chemical reactions. For this compound, theoretical methods can be used to map out the potential energy surface for a given reaction, identifying the structures of transition states and intermediates. This information is vital for understanding the kinetics and thermodynamics of the reaction, and for predicting the reaction products.

Analysis of Non-Covalent Interactions, including Hydrogen Bonding and Halogen Bonding

Non-covalent interactions play a critical role in determining the structure and properties of molecular systems. In the case of this compound, computational methods can be used to analyze various non-covalent interactions, such as:

Hydrogen Bonding: Although this compound does not have a hydrogen bond donor, its oxygen atoms can act as hydrogen bond acceptors.

Halogen Bonding: The fluorine atom in this compound can participate in halogen bonding, a type of non-covalent interaction where a halogen atom acts as an electrophilic species.

The strength and geometry of these interactions can be quantified using computational tools like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis.

In Silico Prediction of Reactivity and Stability

Computational models are instrumental in predicting the reactivity and stability of this compound by examining its electronic structure and energetic profile. Methods such as Density Functional Theory (DFT) are commonly employed to calculate various molecular properties that correlate with chemical behavior.

Detailed computational analyses of substituted benzaldehydes reveal that the presence and position of electron-donating or electron-withdrawing groups significantly influence the molecule's reactivity. In this compound, the fluorine atom at the meta position acts as an electron-withdrawing group through its inductive effect, while the methoxy (B1213986) group, also at a meta position, exerts a weaker electron-donating resonance effect and a more significant inductive electron-withdrawing effect. The interplay of these substituents modulates the electron density distribution across the aromatic ring and on the aldehyde functional group.

The stability of the molecule can be assessed by calculating its rotational barrier around the phenyl-formyl single bond. For para-substituted benzaldehydes, a correlation has been observed between the rotational barrier and the electronic properties of the substituent. While specific studies on this compound are not abundant, it is anticipated that the substituents would influence the planarity and, consequently, the conformational stability of the molecule.

Frontier molecular orbital (FMO) theory is a key component of reactivity prediction. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding how the molecule interacts with other chemical species. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). For this compound, the electron-withdrawing nature of the fluorine and the inductive effect of the methoxy group are expected to lower the energy of the HOMO and LUMO compared to unsubstituted benzaldehyde (B42025), influencing its reactivity in cycloaddition and other reactions.

A molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution and is a useful tool for predicting sites of electrophilic and nucleophilic attack. For this compound, the MEP would likely show a region of negative potential around the carbonyl oxygen, indicating a site for electrophilic attack, and regions of positive potential around the aldehydic proton and the aromatic hydrogens.

Table 1: Predicted Reactivity and Stability Parameters for this compound

| Parameter | Predicted Value/Characteristic | Implication |

| HOMO Energy | Lowered by substituents | Reduced nucleophilicity compared to electron-rich benzaldehydes |

| LUMO Energy | Lowered by substituents | Enhanced electrophilicity of the carbonyl carbon |

| Rotational Barrier | Moderate | Influences conformational flexibility and stability |

| MEP Negative Region | Localized on carbonyl oxygen | Preferred site for electrophilic attack |

| MEP Positive Region | On aldehydic and aromatic protons | Susceptible to nucleophilic attack |

Cheminformatics and QSAR/QSPR Modeling

Cheminformatics utilizes computational methods to analyze chemical information, enabling the prediction of properties and activities of molecules. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful tools within cheminformatics that correlate the structural or property descriptors of a set of compounds with their biological activity or physicochemical properties, respectively.

While specific QSAR/QSPR models developed exclusively for this compound are not widely reported, general models for substituted benzaldehydes can provide valuable insights. These models use a variety of molecular descriptors, which are numerical representations of a molecule's chemical information.

Molecular Descriptors for QSAR/QSPR of Substituted Benzaldehydes:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects like size, shape, and branching. Examples include molecular connectivity indices.

Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and HOMO/LUMO energies. The electronic effects of the fluoro and methoxy groups in this compound are critical electronic descriptors.

Hydrophobic Descriptors: The logarithm of the octanol-water partition coefficient (logP) is a common descriptor for hydrophobicity. For this compound, the predicted XLogP3-AA value is 1.5, suggesting moderate lipophilicity. nih.gov

QSAR studies on the aquatic toxicity of aromatic aldehydes have demonstrated that descriptors like the octanol/water partition coefficient and molecular connectivity indices can effectively model their biological activity. researchgate.net Similarly, QSPR models have been successfully developed to predict physicochemical properties such as the 17O carbonyl chemical shifts in substituted benzaldehydes using electronic and steric descriptors. These models can be used to estimate the properties of this compound based on its structural features.

The development of a predictive QSAR or QSPR model typically involves the following steps:

Data Set Collection: A set of molecules with known activities or properties is compiled.

Descriptor Calculation: A variety of molecular descriptors are calculated for each molecule in the data set.

Model Building: Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are used to build a mathematical model that correlates the descriptors with the activity or property of interest.

Model Validation: The predictive power of the model is assessed using statistical techniques.

For this compound, its calculated descriptors can be inputted into established QSAR/QSPR models for substituted benzaldehydes to predict its potential biological activities or physicochemical properties.

Table 2: Key Cheminformatic Descriptors for this compound

| Descriptor Type | Descriptor Name | Calculated/Predicted Value | Source |

| Physicochemical | Molecular Weight | 154.14 g/mol | PubChem nih.gov |

| Hydrophobicity | XLogP3-AA | 1.5 | PubChem nih.gov |

| Electronic | Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Electronic | Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Topological | Rotatable Bond Count | 2 | PubChem nih.gov |

| Topological | Topological Polar Surface Area | 26.3 Ų | PubChem nih.gov |

Applications in Medicinal Chemistry and Biological Sciences Research

Design and Synthesis of Pharmacologically Active Derivatives

3-Fluoro-5-methoxybenzaldehyde serves as a crucial intermediate in the multi-step synthesis of a variety of pharmacologically active compounds. Its aldehyde functional group is readily transformed, allowing for the construction of larger, more complex molecular architectures. Researchers have utilized this benzaldehyde (B42025) derivative to create novel modulators of key biological targets, indicating its importance in drug discovery programs.

For instance, this compound has been employed as a key reactant in the synthesis of N-biphenylmethylindole modulators of Peroxisome Proliferator-Activated Receptor Gamma (PPARG), a protein that is a dominant regulator of fat cell differentiation and the target for the thiazolidinedione (TZD) class of anti-diabetic drugs google.com. It is also used in the preparation of compounds designed to modulate REV-ERB nuclear receptors, which are involved in regulating circadian rhythms and metabolism. The derivatives synthesized using this starting material are being investigated for a range of conditions, including metabolic diseases, circadian rhythm disorders, cancer, and autoimmune disorders google.comgoogle.com.

Furthermore, this compound is a building block in the development of linker technology for antibody-drug conjugates (ADCs) google.com. ADCs are a class of targeted cancer therapies that use an antibody to deliver a potent cytotoxic agent directly to tumor cells. In this context, this compound is used to synthesize the linker component that connects the antibody to the cytotoxic drug, which can be a tubulin polymerization inhibitor google.com.

Detailed structure-activity relationship (SAR) studies for derivatives specifically synthesized from this compound are not extensively detailed in the available literature. However, for the broader classes of compounds to which these derivatives belong, it is noted that the spatial arrangement of substituents on the aromatic rings is a critical factor in determining their biological activity google.comgoogle.com. The specific placement of the fluoro and methoxy (B1213986) groups on the benzaldehyde ring is therefore presumed to be important for the interaction of the final derivative with its biological target.

The specific rational drug design strategies employed for derivatives of this compound are not explicitly described in the provided research. However, its incorporation into molecules targeting well-defined receptors like PPARG and REV-ERB suggests that structure-based design principles are likely utilized in the broader research programs google.comgoogle.com.

Antineoplastic and Cytotoxic Activity Studies

Derivatives of this compound have been investigated for their potential in cancer therapy, primarily through their inclusion in targeted drug delivery systems like ADCs google.com.

While derivatives of this compound are used in the synthesis of molecules for anticancer applications, specific data from in vitro evaluations, such as IC50 values against particular cancer cell lines, are not available in the reviewed literature. Therefore, a data table of cytotoxic activity cannot be provided at this time.

There is an established connection between this compound and the targeting of tubulin polymerization. It is used in the synthesis of linkers for antibody-drug conjugates where the cytotoxic payload can be a tubulin polymerization inhibitor, such as monomethyl auristatin E (MMAE) google.com. The disruption of microtubule formation through the inhibition of tubulin polymerization is a clinically validated mechanism for anticancer drugs, as it leads to cell-cycle arrest and subsequent cell death.

Antimicrobial and Antifungal Efficacy Evaluations

While direct studies on the antimicrobial and antifungal properties of this compound are not extensively documented in peer-reviewed literature, research on structurally related compounds provides insights into its potential efficacy. The broader class of benzaldehydes and their derivatives have been recognized for their biological activities.

Research into the biological activity of fluorinated benzaldehydes has shown that they can serve as precursors for Schiff base compounds with notable antimicrobial properties. For instance, a study involving a Schiff base derived from the related compound, 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde, demonstrated in vitro antimicrobial activity. The study evaluated the new compound, 4-[(4-Hydroxy-3-fluoro-5-methoxy-benzylidene) amino]-1, 5-dimethyl-2-phenyl-1, 2-dihydro-pyrazol-3-one, against a range of microorganisms.

The findings indicated that the compound exhibited activity against several bacterial and fungal strains. The minimum inhibitory concentration (MIC), a standard measure of antimicrobial effectiveness, was determined for each tested organism.

| Microorganism | Type | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | Gram-positive bacteria | 250 |

| Bacillus subtilis | Gram-positive bacteria | 250 |

| Escherichia coli | Gram-negative bacteria | 500 |

| Pseudomonas aeruginosa | Gram-negative bacteria | 1000 |

| Candida albicans | Fungus | 250 |

| Saccharomyces cerevisiae | Fungus | 250 |

This data represents the activity of a Schiff base derivative of 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde, not this compound itself.

Additionally, broader studies on various benzaldehyde derivatives have shown that the presence and position of hydroxyl and methoxy groups can significantly influence antifungal activity. For example, some studies have found that an ortho-hydroxyl group on the aromatic ring tends to increase antifungal efficacy.

The precise antimicrobial mechanism of this compound has not been specifically elucidated. However, the mechanisms of aldehydes as a class of antimicrobial agents are generally understood to involve several modes of action. One primary mechanism is the disruption of the bacterial cell membrane, which compromises its integrity and leads to cell death. Aldehydes are lipophilic, allowing them to interfere with the phospholipid layers of the cell membrane.

Furthermore, research on benzaldehyde has shown it can inhibit the formation of bacterial flagella, which are crucial for motility and virulence. It may also reduce the intracellular accumulation of antibiotics by affecting the proton motive force, which powers efflux pumps. Another proposed mechanism involves the suppression of bacterial respiration and the production of reactive oxygen species (ROS). The aldehyde group itself is reactive and can interact with biological macromolecules, such as proteins, potentially leading to the inactivation of essential enzymes through processes like oxidation or protein precipitation.

Other Biological Activities

Beyond antimicrobial applications, substituted benzaldehydes are investigated for a variety of other biological roles, including their potential use in agriculture and as modulators of enzyme activity.

There is no direct evidence in the reviewed literature of this compound being used as a herbicide. However, fluorinated benzaldehydes are recognized as valuable precursors in the synthesis of herbicidal compounds. The introduction of fluorine atoms into organic molecules can lead to significant changes in their herbicidal properties.

Studies on benzaldehyde and its derivatives suggest they can act as plant growth regulators. Research has shown that various benzaldehydes can exhibit potent root growth inhibitory activity in plants like Brassica campestris. Some studies on benzaldehyde O-alkyloximes have noted that the introduction of a fluorine atom at the 3-position of the benzene (B151609) ring can enhance phytotoxic activity, suggesting that fluorination is a key factor in the growth-inhibiting properties of this class of compounds.

For instance, a structurally similar compound, 2-Fluoro-3-hydroxy-5-methoxybenzaldehyde, has been identified as an inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme involved in gene expression regulation and associated with cancer cell proliferation. This suggests that fluorinated methoxybenzaldehydes have the potential to be explored as enzyme inhibitors, although specific targets for the 3-fluoro-5-methoxy isomer would require dedicated investigation.

Computational ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicity Predictions

While detailed in silico ADME studies for this compound are not published, toxicity information can be inferred from aggregated data submitted to chemical databases. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with several hazard classifications. nih.gov

These predictions provide a preliminary assessment of the compound's potential hazards. It is important to note that these are computational predictions and would need to be confirmed by experimental studies.

| Hazard Statement Code | Hazard Classification | Description |

|---|---|---|

| H302 | Acute toxicity, oral | Harmful if swallowed nih.gov |

| H315 | Skin corrosion/irritation | Causes skin irritation nih.gov |

| H319 | Serious eye damage/eye irritation | Causes serious eye irritation nih.gov |

| H335 | Specific target organ toxicity, single exposure | May cause respiratory irritation nih.gov |

In silico tools like SwissADME and ProTox are often used to predict the pharmacokinetic and toxicity profiles of small molecules. charite.denih.gov Such tools can estimate properties like gastrointestinal absorption, blood-brain barrier permeability, and potential for organ toxicity or mutagenicity. A comprehensive computational analysis for this compound would be a valuable step in assessing its drug-likeness and potential for further development in medicinal chemistry.

Lacking Specific Research Data for this compound

A comprehensive review of available scientific literature and databases reveals a significant gap in specific in silico research for the chemical compound this compound. While general physicochemical properties are documented, detailed computational assessments pertaining to its potential as a drug candidate are not publicly available.

Specifically, there is no published research detailing the in silico drug-likeness, bioavailability, or structural alert analyses (such as PAINS and Brenk alerts) for this compound. These types of computational studies are crucial in modern medicinal chemistry for the early identification of compounds with promising pharmacokinetic profiles and for flagging moieties that might lead to assay interference or toxicity issues.

The PubChem database provides basic computed properties for this compound, such as its molecular formula (C8H7FO2), molecular weight (154.14 g/mol ), and an XLogP3 value of 1.5. nih.gov However, this entry does not extend to a comprehensive evaluation of drug-likeness parameters according to established rules (e.g., Lipinski's Rule of Five), bioavailability predictions, or analyses for promiscuous activity through structural alerts.

While the broader field of medicinal chemistry utilizes in silico tools extensively to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel compounds, and general principles regarding the inclusion of fluorine in drug design are well-established to enhance metabolic stability and membrane permeability, these principles have not been specifically applied and published for this compound. smolecule.com

Consequently, the information required to populate the requested sections on In Silico Assessment of Drug-Likeness and Bioavailability and Structural Alert Analysis is not available in the current body of scientific literature. Further research and publication in these specific areas are needed to provide the data for such an analysis.

Advanced Research Areas and Future Perspectives for 3 Fluoro 5 Methoxybenzaldehyde

Role in Materials Science and Polymer Chemistry

3-Fluoro-5-methoxybenzaldehyde, a disubstituted aromatic aldehyde, holds potential as a versatile building block in the realm of materials science and polymer chemistry. The presence of both a fluorine atom and a methoxy (B1213986) group on the benzaldehyde (B42025) scaffold can impart unique properties to resulting materials. The high electronegativity of fluorine can influence the electronic characteristics, thermal stability, and intermolecular interactions of polymers. Simultaneously, the methoxy group can affect solubility, processability, and the conformational flexibility of polymer chains.

Synthesis of Monomers for Advanced Polymer Development

The aldehyde functional group of this compound serves as a reactive handle for its incorporation into various polymer architectures. Through well-established organic reactions, it can be transformed into a range of monomers suitable for polymerization. For instance, condensation reactions with amines or active methylene (B1212753) compounds can yield Schiff base or Knoevenagel adducts, which can then be polymerized.

The reactivity of the aldehyde allows for its participation in the formation of diverse polymer backbones, including polyimides, polyamides, and polyesters, through appropriate synthetic strategies. The resulting polymers would feature the fluoromethoxy-substituted phenyl ring as a pendant group or as an integral part of the main chain, depending on the monomer design.

Table 1: Potential Polymerization Pathways for Monomers Derived from this compound

| Polymerization Type | Monomer Synthesis from this compound | Resulting Polymer Class |

| Polycondensation | Conversion to a diol, diamine, or dicarboxylic acid derivative | Polyesters, Polyamides, Polyimides |

| Addition Polymerization | Conversion to a vinyl or acrylic monomer | Polyvinyls, Polyacrylates |

| Ring-Opening Polymerization | Incorporation into a cyclic monomer structure | Various heterocyclic polymers |

Applications in Optical, Electrical, or Thermal Materials

The incorporation of the 3-fluoro-5-methoxybenzoyl moiety into polymers is anticipated to influence their material properties significantly. The presence of fluorine is known to lower the dielectric constant and enhance thermal stability in polymers. These characteristics are highly desirable for applications in microelectronics and high-performance plastics.

Table 2: Anticipated Influence of this compound Incorporation on Polymer Properties

| Property | Anticipated Effect | Rationale |

| Optical | Reduced refractive index, potential for low optical loss | Presence of fluorine |

| Electrical | Lower dielectric constant | High electronegativity of fluorine |

| Thermal | Enhanced thermal stability | Strong C-F bond |

Development of New Catalytic Systems Utilizing this compound Derivatives

Derivatives of this compound can be explored as ligands in the development of novel catalytic systems. The aldehyde can be converted into various chelating moieties, such as Schiff bases or phosphines, which can then be coordinated to transition metals. The electronic effects of the fluorine and methoxy substituents could modulate the catalytic activity and selectivity of the resulting metal complexes.

For instance, the electron-withdrawing nature of the fluorine atom could influence the electron density at the metal center, potentially enhancing its reactivity in certain catalytic cycles. Research in this area would involve the synthesis of new ligands derived from this compound and the evaluation of their corresponding metal complexes in various catalytic transformations, such as cross-coupling reactions or asymmetric synthesis.

Environmental and Green Chemistry Research

The principles of green chemistry encourage the development of sustainable chemical processes and the study of the environmental impact of chemical compounds.

Sustainable Synthesis Routes

The development of environmentally benign methods for the synthesis of this compound and its derivatives is an active area of research. This includes the use of greener solvents, catalysts, and reaction conditions that minimize waste and energy consumption. For example, catalytic methods for the direct formylation of fluorinated aromatic compounds are being explored as alternatives to traditional multi-step synthetic routes. One approach involves the reaction of fluorinated benzenes with carbon monoxide in the presence of a catalyst. google.com

Biodegradation and Environmental Fate Studies

Understanding the environmental fate of this compound is crucial for assessing its potential environmental impact. Studies on the biodegradation of fluorinated aromatic compounds have shown that the strong carbon-fluorine bond can make them resistant to microbial degradation. However, the presence of other functional groups, such as the methoxy group, can provide a site for initial microbial attack, potentially leading to the breakdown of the molecule.

The environmental fate of halomethoxybenzenes is influenced by both biotic and abiotic processes. nih.govresearchgate.net Research in this area would involve laboratory studies to assess the biodegradability of this compound under various environmental conditions and the identification of potential degradation pathways and metabolites. The methoxy group in aromatic compounds can be a point of metabolic activity for some microorganisms. nih.gov The anaerobic degradation of some fluorinated aromatic compounds has been observed, though the rates and pathways can vary significantly depending on the specific structure of the compound and the environmental conditions. nih.govresearchgate.net

Analytical Chemistry Applications

In the field of analytical chemistry, the distinct characteristics of this compound could be leveraged for the development of novel analytical methodologies and tools.

While specific methods for the trace analysis of this compound are not extensively documented in current literature, established analytical techniques for aromatic aldehydes could be adapted for its quantification in various matrices. The presence of the fluorine atom and the aromatic system allows for the use of highly sensitive and selective detection methods.

Potential Analytical Techniques:

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and semi-volatile organic compounds. This compound, due to its molecular weight and structure, could be readily analyzed by GC-MS, allowing for both separation from complex mixtures and confident identification based on its mass spectrum.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and quantification of a wide range of organic molecules. For the analysis of this compound, reversed-phase HPLC with a suitable C18 column could be employed. Detection could be achieved using a UV detector, leveraging the aromatic ring's absorbance, or a fluorescence detector after derivatization to enhance sensitivity. For instance, aldehydes can be derivatized with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form stable hydrazones that are readily detectable at low concentrations.

Capillary Electrophoresis (CE): This technique offers high separation efficiency and is particularly useful for charged or polar compounds. Substituted benzaldehydes can be analyzed by CE after in-column reaction with reagents like sodium bisulfite to form charged complexes up.ac.za.

Hypothetical Method Parameters for HPLC Analysis:

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table presents a hypothetical set of starting parameters for developing an HPLC method for the quantification of this compound and would require optimization for specific sample matrices.

The fluorine atom in this compound makes it a potential candidate for use as a chemical probe, particularly in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.

¹⁹F NMR Spectroscopy: The fluorine nucleus is an excellent NMR probe due to its 100% natural abundance and high gyromagnetic ratio. The chemical shift of ¹⁹F is highly sensitive to its local chemical environment. Therefore, if this compound is incorporated into a larger molecule or binds to a biological target, changes in its ¹⁹F NMR signal could provide valuable information about binding events, conformational changes, or the surrounding microenvironment. Fluorinated aromatic amino acids, for example, are used to monitor protein interactions and dynamics nih.gov.

As a reporter molecule , the benzaldehyde moiety can undergo reactions that lead to a detectable signal. For instance, it can react with specific analytes to produce a fluorescent product. The electronic properties conferred by the fluoro and methoxy groups could be fine-tuned to modulate the reactivity and spectroscopic properties of such a reporter system. The development of fluorescent probes for detecting aldehydes in biological systems is an active area of research acs.org.

Integration into Combinatorial Chemistry Libraries and High-Throughput Screening

Substituted benzaldehydes are valuable building blocks in combinatorial chemistry for the synthesis of diverse compound libraries. These libraries can then be subjected to high-throughput screening (HTS) to identify new drug candidates and other biologically active molecules.

This compound can serve as a versatile scaffold for generating a variety of molecular structures. The aldehyde functional group is highly reactive and can participate in a wide range of chemical transformations, including:

Reductive amination: To produce substituted amines.

Wittig reaction: To form alkenes.

Aldol (B89426) condensation: To create α,β-unsaturated ketones.

Multi-component reactions: Such as the Biginelli or Ugi reactions, which allow for the rapid assembly of complex heterocyclic structures from simple starting materials. The use of substituted benzaldehydes in the Biginelli reaction to create dihydropyrimidinone derivatives is a well-established strategy in diversity-oriented synthesis beilstein-journals.org.

The incorporation of the 3-fluoro-5-methoxy substitution pattern into a combinatorial library can be advantageous. The fluorine atom can enhance metabolic stability and binding affinity of a potential drug molecule, while the methoxy group can influence its solubility and electronic properties. These features are often desirable in medicinal chemistry.

In a typical high-throughput screening campaign, a large library of compounds is tested against a specific biological target. The use of structurally diverse libraries, such as those that could be generated from this compound, increases the probability of identifying "hit" compounds with the desired activity.

Q & A

Q. What are the common synthetic routes for preparing 3-Fluoro-5-methoxybenzaldehyde, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : A widely employed method involves Friedel-Crafts acylation , where a methoxy-substituted aromatic precursor (e.g., 3-fluoroanisole) reacts with formyl chloride in the presence of a Lewis acid catalyst like AlCl₃ under anhydrous, low-temperature conditions to minimize side reactions . Alternative routes include oxidation of 3-fluoro-5-methoxybenzyl alcohol using oxidizing agents such as KMnO₄ in alkaline media or CrO₃ in acetic acid. Key optimization parameters include temperature control (−10°C to 0°C for Friedel-Crafts), stoichiometric ratios (1:1.2 substrate-to-formyl chloride), and inert atmosphere (N₂/Ar) to prevent hydrolysis of the aldehyde group. Post-synthesis purification typically involves column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization .

Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?

- Methodological Answer :

- Analytical Techniques :

- NMR Spectroscopy : ¹H NMR (δ ~9.8–10.0 ppm for aldehyde proton; δ ~3.8–4.0 ppm for methoxy group; coupling constants to confirm fluorine position) .

- HPLC/GC-MS : Retention time comparison with authentic standards and mass fragmentation patterns (m/z 154.14 for [M]⁺) .

- Elemental Analysis : Carbon, hydrogen, and fluorine content validation (±0.3% theoretical values).

- Purity Assessment :

Melting point consistency (if crystalline) and thin-layer chromatography (TLC) with UV/fluorescence detection.

Advanced Research Questions

Q. How does the position of fluorine and methoxy substituents influence the electronic properties and reactivity of this compound in subsequent reactions?

- Methodological Answer : The meta -position of fluorine (C3) and methoxy (C5) groups creates distinct electronic effects:

- Electron-Withdrawing Fluorine : Deactivates the aromatic ring, directing electrophilic substitution to the para position relative to fluorine.

- Electron-Donating Methoxy : Activates the ring ortho/para to itself, competing with fluorine's directing effects.

Computational studies (DFT) reveal reduced electron density at the aldehyde group compared to non-fluorinated analogs, enhancing its susceptibility to nucleophilic attack (e.g., in Schiff base formation) . Experimentally, substituent positioning impacts reaction rates in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions (e.g., Suzuki-Miyaura), with para-substituted derivatives showing higher reactivity .

Q. What strategies are employed to resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Systematic SAR Studies : Compare derivatives with controlled structural variations (e.g., 3-Fluoro-4-methoxy vs. 5-methoxy isomers) to isolate substituent effects .

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values under standardized conditions (e.g., cell line specificity, assay protocols).

- Meta-Analysis : Cross-reference data across studies using databases like PubChem to identify outliers or methodological discrepancies (e.g., solvent effects in bioassays) .

- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O in methoxy groups) or fluorescence tagging to track metabolic stability and target engagement .

Q. How can computational chemistry methods predict the reactivity of this compound in nucleophilic aromatic substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometries (B3LYP/6-31G* basis set) to compute Fukui indices for electrophilicity at specific ring positions .

- Transition State Modeling : Simulate SNAr mechanisms with amines or thiols to predict activation energies and regioselectivity.

- Solvent Effects : Use COSMO-RS models to assess solvation energies in polar aprotic solvents (e.g., DMF, DMSO) .

Experimental validation involves kinetic studies (e.g., monitoring reaction progress via UV-Vis spectroscopy) and isolating intermediates (e.g., Meisenheimer complexes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。